molecular formula C18H20FN3O2S B2555990 N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide CAS No. 478078-98-7

N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide

Cat. No.: B2555990
CAS No.: 478078-98-7
M. Wt: 361.44
InChI Key: DBYKXIZNTZGGTH-UHFFFAOYSA-N
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Description

“N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide” is a chemical compound with the molecular formula C18H20FN3O2S and a molecular weight of 361.44 . It is used for pharmaceutical testing .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, weren’t available in the search results .

Scientific Research Applications

Anti-Alzheimer's Agents

A series of N-benzylated derivatives, including those related to the mentioned compound, were synthesized and evaluated for potential anti-Alzheimer's activity. These derivatives were designed based on the lead compound donepezil, a prominent drug for managing Alzheimer's disease. Structural modifications and comprehensive in-vivo and in-vitro evaluations revealed that certain derivatives, like 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one, demonstrated excellent anti-Alzheimer's profiles, with promising results compared to donepezil (Gupta et al., 2020).

Glycosyl Donor in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a derivative in the same chemical family, was synthesized and evaluated for protecting hydroxyl groups in carbohydrate chemistry. This derivative demonstrated high yields and stability under specific conditions, showcasing its potential application in synthesizing complex carbohydrates for research and therapeutic purposes (Spjut, Qian, & Elofsson, 2010).

Investigation of Human Metabolites

Derivatives related to the mentioned compound were studied for their role as metabolites of novel inhibitors, particularly in exploring the If channel of the heart. This research provides crucial insights into the metabolic pathways and potential implications of these compounds in treating conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Radiosynthesis for Medical Imaging

The radiosynthesis of compounds closely related to the one mentioned was explored for in vivo imaging of specific receptor systems by positron emission tomography. Although not directly linked to N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide, these studies show the potential use of similar compounds in medical diagnostics and research (Labas et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound weren’t specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the research and application of this compound weren’t specified in the search results. It’s likely that ongoing research is being conducted to explore its potential uses .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-4-1-3-13(11-15)12-22-8-6-14(7-9-22)17(23)20-21-18(24)16-5-2-10-25-16/h1-5,10-11,14H,6-9,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYKXIZNTZGGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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